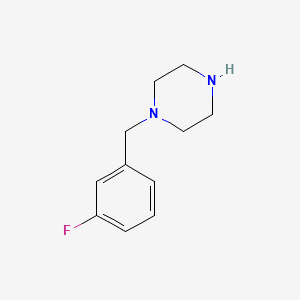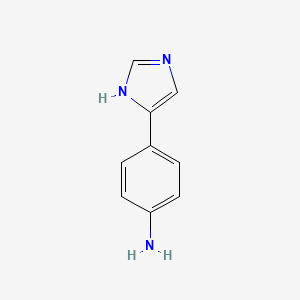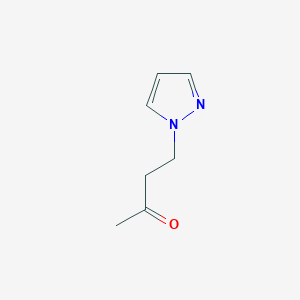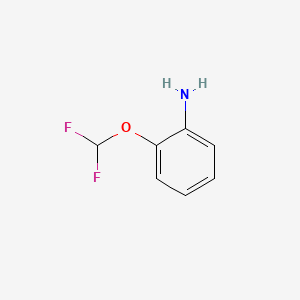
2-(Difluoromethoxy)aniline
Overview
Description
2-(Difluoromethoxy)aniline, commonly referred to as 2-DMA, is an organic compound belonging to the class of anilines. It is a colorless, volatile liquid with a sweet odor, and is mainly used as a laboratory reagent and as an intermediate in the production of various pharmaceuticals and other organic compounds. 2-DMA is also known to have various biological activities, including antifungal, anti-inflammatory, and anti-tumor properties.
Scientific Research Applications
Sensor Applications
Poly(aniline), a conductive polymer, has been utilized in sensor applications due to its pH-dependent properties. This research explores the use of poly(aniline) with reactive substituents, like 2-(Difluoromethoxy)aniline, to create sensors. These sensors can detect changes in electron density or physical distortions when an analyte binds, altering their conductivity. This novel strategy indicates the potential of this compound in developing sensitive and selective sensors for various applications (Shoji & Freund, 2001).
Chemical Synthesis
This compound serves as a crucial intermediate in the chemical synthesis of complex molecules. For example, it has been used in the synthesis of BMS-665053, a potent corticotropin-releasing factor-1 receptor antagonist. This process highlights an efficient one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, demonstrating its value in creating pharmacologically active compounds (Li et al., 2012).
Environmental Impact Studies
Aniline derivatives, including this compound, are used in the mineral processing industry. Research on aniline aerofloat (AAF), a flotation reagent, has provided insights into its environmental fate. Studies show that AAF sorption to soils involves physical sorption controlled by ion bridge effects and hydrophobic interactions. This research suggests that soils can act as a sink for AAF, highlighting the environmental implications of using such chemicals in industrial processes (Xiang et al., 2018).
Corrosion Inhibition
Aromatic epoxy monomers derived from aniline compounds, including this compound, have been investigated for their corrosion inhibition properties. These compounds have shown effectiveness in preventing the corrosive dissolution of carbon steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industries (Dagdag et al., 2019).
Drug Discovery and Development
Research on the synthesis of 3,3-difluoro-2-oxindole derivatives via copper/B2pin2-catalyzed difluoroacetylation of aniline, including this compound, showcases the potential of these compounds in drug discovery and development. This method enables the efficient creation of biologically active molecules, indicating the significance of this compound in medicinal chemistry (Ke & Song, 2017).
Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethoxy)aniline is the respiratory system . This compound interacts with the respiratory system, potentially causing irritation and other effects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under an inert gas (nitrogen or argon) at 2–8 °C . Additionally, exposure to certain conditions, such as high temperatures or reactive substances, may alter the compound’s properties or effects.
Safety and Hazards
“2-(Difluoromethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Properties
IUPAC Name |
2-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNAIUUCOVWLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359050 | |
| Record name | 2-(Difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-04-0 | |
| Record name | 2-(Difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Difluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

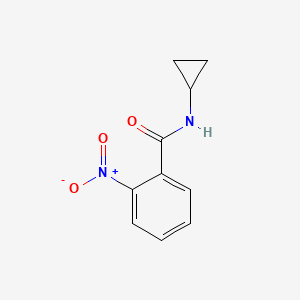
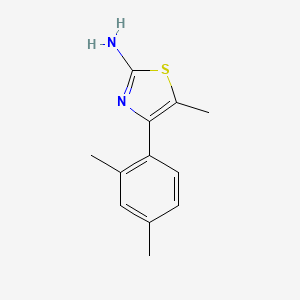
![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)
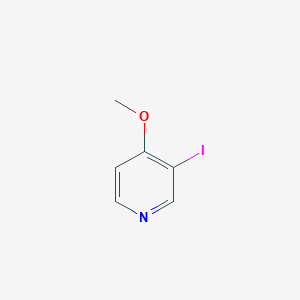
![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)
